3-(Pentafluorophenoxy)propan-1-amine
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Overview
Description
3-(Pentafluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H8F5NO. It is characterized by the presence of a pentafluorophenoxy group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenoxy)propan-1-amine typically involves the reaction of pentafluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentafluorophenoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(Pentafluorophenoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The pentafluorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenoxypropan-1-amine
- 3-(Difluoromethoxy)phenoxypropan-1-amine
- 3-(Fluorophenoxy)propan-1-amine
Uniqueness
3-(Pentafluorophenoxy)propan-1-amine is unique due to the presence of five fluorine atoms on the phenoxy group, which significantly alters its chemical and physical properties compared to similar compounds. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F5NO |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H8F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h1-3,15H2 |
InChI Key |
SNRYOKUMUFGXPS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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